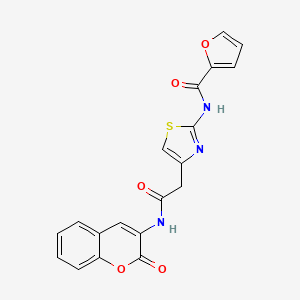

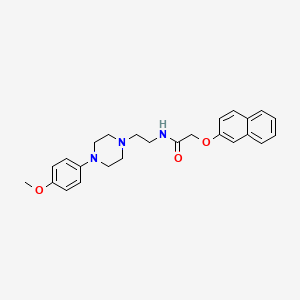

N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

This compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another synthesis method involved the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 7-amino-4-methylcoumarin with organic halides and the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as HRMS, EIMS, IR, UV-Vis, 1H-NMR, 13C {1H} NMR, DEPT-135, HSQC 2D C-H correlation, HMBC 2D C-H correlation, COSY 2D H-H correlation, and NOESY 2D H-H correlation .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Synthesis Techniques

Research has explored the molecular structure and synthesis of compounds related to N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide. One study detailed the molecule comprising a carboxamide group bonded to a furan ring, highlighting the extensive hydrogen-bonding interactions within the compound's structure (Pei-Liang Zhao & Zhong-Zhen Zhou, 2009). Another study demonstrated a rapid microwave-assisted synthesis technique for producing various related compounds, showing a significant increase in reaction rates and yields, along with their antimicrobial activities (J. Raval, B. N. Naik, & K. R. Desai, 2012).

Antimicrobial Activity

Several studies have synthesized derivatives of this compound and evaluated their antimicrobial efficacy. For instance, compounds showing significant antibacterial and antifungal activities were synthesized using environmentally benign procedures under microwave irradiation (J. Raval, B. N. Naik, & K. R. Desai, 2012). Another study produced innovative coumarin derivatives containing a thiazolidin-4-one ring, with some demonstrating promising biological properties, including antibacterial activity (C. K. Ramaganesh, Y. Bodke, & K. Venkatesh, 2010).

Applications in Sensing and Detection

Research into coumarin benzothiazole derivatives, structurally similar to the subject compound, has found applications in sensing and detection. A study described the synthesis of these derivatives and their ability to act as chemosensors for cyanide anions, with one compound showing a significant fluorescence quenching upon interaction, indicating potential applications in environmental monitoring and safety (Kangnan Wang et al., 2015).

Advanced Synthesis and Characterization

Further research has focused on advanced synthesis methods and detailed characterization of similar compounds. For example, ultrasound-promoted synthesis has been employed to create new thiazole derivatives bearing a coumarin nucleus, demonstrating the efficiency of this technique in producing compounds with potential cytotoxic activity (S. M. Gomha & K. Khalil, 2012).

Wirkmechanismus

Target of Action

It is known that thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug ritonavir, antifungal drug abafungin, and antineoplastic drug tiazofurin . Similarly, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Mode of Action

It is known that thiazole and indole derivatives interact with their targets and induce changes that result in their biological effects .

Biochemical Pathways

Thiazole and indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole and indole derivatives are known to have a wide range of biological activities, suggesting that they have significant molecular and cellular effects .

Eigenschaften

IUPAC Name |

N-[4-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5S/c23-16(21-13-8-11-4-1-2-5-14(11)27-18(13)25)9-12-10-28-19(20-12)22-17(24)15-6-3-7-26-15/h1-8,10H,9H2,(H,21,23)(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCNDVBBZFHPSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2538311.png)

![(3aS,5S,6aS)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2538313.png)

![N-(2,4-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538319.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B2538324.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2538325.png)

![2-(1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2538333.png)

![N~1~-(2-chlorobenzyl)-2-{2-methyl-4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2538334.png)